molecular formula C5H11ClO2 B8611118 5-Chloropentane-1,4-diol

5-Chloropentane-1,4-diol

Cat. No. B8611118
M. Wt: 138.59 g/mol
InChI Key: XFIIZVMUSDFILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05298631

Procedure details

Example 8 was repeated except for using 20.9 g (137 mmoles) of 3-methyl-5-chloro-1,4-pentanediol and 4.94 g (28.6 mmoles) of 4-chloro-o-xylylene glycol, instead of 19.0 g (137 mmoles) of 5-chloro-1,4-pentanediol and 3.95 g (28.6 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3]dioxepane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH:6]([OH:9])[CH2:7][Cl:8])[CH2:3][CH2:4][OH:5].Cl[C:11]1[CH:12]=[C:13]([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=1>>[Cl:8][CH2:7][CH:6]([OH:9])[CH2:2][CH2:3][CH2:4][OH:5].[C:13]1([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=[CH:11][CH:12]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Smiles
CC(CCO)C(CCl)O
Step Three
Name
Quantity
4.94 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 137 mmol
AMOUNT: MASS 19 g
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.6 mmol
AMOUNT: MASS 3.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05298631

Procedure details

Example 8 was repeated except for using 20.9 g (137 mmoles) of 3-methyl-5-chloro-1,4-pentanediol and 4.94 g (28.6 mmoles) of 4-chloro-o-xylylene glycol, instead of 19.0 g (137 mmoles) of 5-chloro-1,4-pentanediol and 3.95 g (28.6 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3]dioxepane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH:6]([OH:9])[CH2:7][Cl:8])[CH2:3][CH2:4][OH:5].Cl[C:11]1[CH:12]=[C:13]([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=1>>[Cl:8][CH2:7][CH:6]([OH:9])[CH2:2][CH2:3][CH2:4][OH:5].[C:13]1([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=[CH:11][CH:12]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Smiles
CC(CCO)C(CCl)O
Step Three
Name
Quantity
4.94 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 137 mmol
AMOUNT: MASS 19 g
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.6 mmol
AMOUNT: MASS 3.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.